Menogaril
Description
Overview of Anthracycline Antibiotics in Research Context
Anthracyclines are a class of potent compounds originally derived from Streptomyces bacteria. wikipedia.orgresearchgate.net They are among the most effective anticancer agents ever developed and are used to treat a wide range of cancers. wikipedia.org The foundational structure of anthracyclines consists of a tetracyclic anthraquinone (B42736) backbone linked to a sugar moiety via a glycosidic bond. wikipedia.org The primary mechanism of action for many anthracyclines involves intercalation into DNA and interference with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. wikipedia.orgelsevier.es This action leads to the inhibition of DNA metabolism and RNA production, ultimately causing cell death. wikipedia.org Prominent members of this class include doxorubicin (B1662922) and daunorubicin (B1662515). wikipedia.orgresearchgate.net Research into anthracyclines is driven by their broad efficacy, but also by the need to understand and mitigate significant side effects, most notably cardiotoxicity. wikipedia.orgelsevier.es This has led to the development of numerous synthetic and semi-synthetic analogs with the aim of improving therapeutic profiles. nih.gov
Historical Perspective of Menogaril Discovery and Preclinical Development
This compound, also known as 7-con-O-methylnogarol (7-OMEN), is a semi-synthetic derivative of nogalamycin (B1679386). ascopubs.orgbiorxiv.org It was developed in an effort to create an anthracycline analog with an improved profile, including the potential for oral administration and reduced cardiotoxicity compared to early anthracyclines like doxorubicin. nih.govnih.gov this compound emerged from research programs focused on modifying the basic anthracycline structure to alter its biological activity and toxicity. nih.gov
Preclinical studies selected this compound for further investigation based on several key findings. It demonstrated a broad spectrum of activity against various murine tumor models. nih.gov Significantly, it showed antitumor activity when administered orally, a distinct advantage over many parenterally administered anthracyclines. nih.gov Early research also indicated that this compound had a different mechanism of action compared to doxorubicin. nih.gov Biochemical studies revealed that this compound binds weakly to DNA and has a lesser inhibitory effect on RNA synthesis. nih.gov These differences suggested a potentially distinct therapeutic profile and prompted its advancement into clinical trials. nih.govoup.com
Rationale for Continued Basic and Translational Research on this compound
Translational research continues to be relevant for several reasons. The unique structural feature of this compound, with the aminosugar on the D ring, is thought to contribute to its lack of cross-resistance with doxorubicin. nih.gov This makes it a candidate for overcoming drug resistance, a major challenge in cancer therapy. uwo.ca The development of modular synthetic approaches to this compound and its parent compound, nogalamycin, opens avenues for creating novel analogs. chemrxiv.org This allows for systematic structure-activity relationship studies to explore how modifications to the A- and D-ring sugars impact anticancer activity and toxicity. chemrxiv.org Such research is fundamental to the "back and forth" of translational science, where laboratory findings inform clinical possibilities and clinical observations guide further basic research. austinpublishinggroup.com
Compound Information Table
| Compound Name | Synonym(s) | Class |
| This compound | 7-con-O-methylnogarol, 7-OMEN | Anthracycline Antibiotic |
| Doxorubicin | Adriamycin | Anthracycline Antibiotic |
| Daunorubicin | Daunomycin | Anthracycline Antibiotic |
| Nogalamycin | - | Anthracycline Antibiotic |
| N-demethylthis compound | - | Metabolite of this compound |
| Epirubicin (B1671505) | - | Anthracycline Antibiotic |
| Idarubicin | - | Anthracycline Antibiotic |
| Mitoxantrone | - | Anthracenedione |
| Amsacrine | - | Acridine derivative |
| Aclacinomycin A | - | Anthracycline Antibiotic |
| Marcellomycin | - | Anthracycline Antibiotic |
| Esorubicin | - | Anthracycline Antibiotic |
| Pirarubicin | - | Anthracycline Antibiotic |
| Vincristine | - | Vinca Alkaloid |
| Etoposide | - | Topoisomerase II inhibitor |
| Cisplatin (B142131) | CDDP | Platinum-based drug |
| Liblomycin | - | Bleomycin analog |
| KT6149 | - | Mitomycin C analog |
| MX2 | KRN8602 | Anthracycline Antibiotic |
| SM5887 | - | Anthracycline Antibiotic |
Research Findings on this compound
Preclinical Cytotoxicity and Mechanistic Data
This table summarizes key findings from preclinical studies on this compound, comparing its activity to other agents and detailing its mechanistic characteristics.
| Research Area | Finding | Comparison/Context | Reference(s) |
| Cytotoxicity | As cytotoxic as Adriamycin against parental CHO cells. | Chinese hamster ovary (CHO) cells. | uwo.ca |
| Multidrug Resistance | Less resistance observed in multidrug-resistant (MDR) CHO cells compared to Adriamycin. | MDR cells characterized by P-glycoprotein overexpression. | uwo.ca |
| Macromolecular Synthesis | Cytotoxicity correlates well with inhibition of macromolecular synthesis. | Indicates interaction with DNA is involved in its mechanism. | nih.govnih.gov |
| DNA Binding | Weaker binding to calf thymus DNA compared to doxorubicin. | Spectrophotometric study. | nih.govnih.gov |
| DNA Cleavage | Pronounced DNA cleavage observed in intact cell systems. | Suggests a different character of DNA interaction than intercalation. | nih.govnih.gov |
| Cellular Localization | Extensively localized in the cytoplasm. | In contrast to doxorubicin's primary nuclear localization. | nih.govnih.gov |
| Tubulin Polymerization | Inhibited the initial polymerization rate of tubulin. | Suggests a contribution of cytoskeleton disruption to its cytotoxicity. | nih.govpatsnap.com |
| Cross-Resistance | Showed cross-resistance to K562/ADM (Adriamycin-resistant) cells. | In vitro evaluation using human cancer cell lines. | researchgate.net |
| Antitumor Activity | Showed greater activity than Adriamycin in some human cancer cell lines. | In vitro clonogenic assay. | researchgate.net |
Synthetic Chemistry Approaches
This table outlines various strategies reported in academic literature for the synthesis of this compound and its core structures.
| Synthetic Strategy | Key Reaction/Approach | Outcome | Reference(s) |
| Benzannulation Reaction | Reaction of a Fischer carbene complex with an alkyne containing the A-ring. | Generation of a tricyclic naphthol, a key intermediate. | researchgate.net |
| Intramolecular Friedel-Crafts Cyclization | Used to complete the tetracyclic anthracyclinone core. | Successful synthesis of the tetracyclic core of this compound. | researchgate.net |
| Diels-Alder Cycloaddition | Between a CDEF-ring quinone fragment and an AB-ring diene. | Enantioselective synthesis of this compound. | chemrxiv.orgchemrxiv.org |
| Hauser Annulation | Key step in a different synthetic route. | Achieved a racemic synthesis of this compound. | chemrxiv.orgchemrxiv.org |
| Dötz Reaction | A method used for the construction of the tetracyclic core. | Demonstrates an alternative benzannulation approach. | researchgate.net |
| Nitrone-based Cycloaddition | Approach for the synthesis of the glycosyl system. | Focuses on the sugar moieties of nogalamycin and this compound. | chemrxiv.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71628-96-1 |
|---|---|
Molecular Formula |
C28H31NO10 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1 |
InChI Key |
LWYJUZBXGAFFLP-OCNCTQISSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Isomeric SMILES |
C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
shelf_life |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
solubility |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Synonyms |
7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Menogaril
Nucleic Acid Interaction Dynamics
The interaction of Menogaril with DNA is a critical determinant of its cellular activity. This interaction involves both binding to the DNA helix and the subsequent induction of DNA damage, which collectively contribute to its cytotoxic effects.
This compound interacts with DNA primarily through intercalation, a process where the planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. cancer.gov However, its binding characteristics show notable differences when compared to other classic anthracyclines like doxorubicin (B1662922). Spectrophotometric studies have revealed that this compound exhibits a weaker binding affinity for calf thymus DNA than doxorubicin. nih.govnih.gov
Despite being classified as an intercalator, this compound's interaction with DNA is complex. It possesses a weak double-helix unwinding activity. nih.govnih.gov The structural nuances of this compound, particularly the absence of the nogalose sugar ring found in its parent compound nogalamycin (B1679386), play a crucial role in its binding specificity. nih.govacs.org While the daunosamine (B1196630) sugar of doxorubicin typically sits (B43327) in the minor groove of DNA, the structural configuration of this compound leads to a different mode of interaction that influences its subsequent biological effects. nih.govtaylorandfrancis.com Solution structure analysis by NMR has provided insights into its binding, showing a defined complex with specific DNA sequences such as 5'-D(GPAPCPAPTPGPTPC)-3'. rcsb.org
A key feature of this compound's mechanism is its ability to induce significant DNA damage. nih.gov Despite its lower binding affinity compared to doxorubicin, this compound leads to pronounced DNA cleavage within intact cells. nih.govnih.gov This suggests that the nature of its interaction with DNA is distinct from simple intercalation and is highly effective at generating DNA lesions. nih.gov The cytotoxicity of this compound has been shown to correlate well with the inhibition of macromolecular synthesis, pointing to its interaction with DNA as a primary event. nih.govnih.gov
The induction of DNA damage is closely linked to this compound's effect on DNA topoisomerase II. By stabilizing the "cleavable complex" between this enzyme and DNA, this compound leads to an increase in DNA strand breaks. nih.govnih.gov Depending on the specific DNA sequence at the site of enzyme activity, this compound can either enhance or suppress background cleavage sites. acs.orgacs.org Ultimately, the inhibition of DNA synthesis appears to be a major downstream consequence of the DNA damage induced by this compound, representing a crucial aspect of its cytotoxicity. uwo.ca
This compound Binding to DNA: Characterization and Specificity
Topoisomerase Modulation by this compound
Topoisomerases are essential enzymes that regulate the topological state of DNA. This compound selectively targets these enzymes, acting as a potent poison for one isoform while having minimal effect on the other.
Extensive research has demonstrated that this compound is not an effective modulator of topoisomerase I. nih.govnih.govacs.org Studies using purified mammalian topoisomerases have shown that this compound does not poison or inhibit topoisomerase I activity, even at high concentrations (up to 400 μM). nih.govnih.govnih.gov This lack of activity against topoisomerase I is a key feature that distinguishes it from other related anthracyclines, such as nogalamycin. acs.orgasm.org
The primary enzymatic target of this compound is DNA topoisomerase II. cancer.govpatsnap.com It is classified as a topoisomerase II poison, meaning it stabilizes the covalent intermediate formed between the enzyme and DNA, known as the cleavable complex. nih.govnih.gov This action prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks. nih.govmdpi.com
This compound inhibits the decatenation activity of purified DNA topoisomerase II with a half-maximal inhibitory concentration (IC50) of 10 μM, a potency comparable to the well-known topoisomerase II inhibitor etoposide. nih.govnih.gov By stimulating the formation of the cleavable complex, this compound effectively converts topoisomerase II into a DNA-damaging agent, which is considered the major cytotoxic target of the drug. nih.govnih.govacs.org
The activity of this compound on topoisomerases is distinct when compared to other anthracyclines, a difference largely dictated by its chemical structure.
A stark contrast is observed between this compound and its parent compound, nogalamycin. Nogalamycin is a potent topoisomerase I poison but does not affect topoisomerase II. nih.govacs.orgacs.org This functional switch is attributed to the presence of a nogalose sugar ring in nogalamycin, which binds to the minor groove of DNA and is critical for directing topoisomerase I poisoning. nih.gov this compound lacks this sugar moiety, and as a result, it does not poison topoisomerase I but instead acts as a specific topoisomerase II poison. nih.govacs.orgacs.org
Compared to doxorubicin (also known as adriamycin), this compound shows a weaker DNA binding affinity. nih.gov However, both compounds ultimately lead to the inhibition of DNA synthesis. uwo.ca this compound is considered a topoisomerase II poison, a mechanistic class it shares with doxorubicin and other clinically important anthracyclines like daunorubicin (B1662515) and epirubicin (B1671505). mdpi.comresearchgate.net The specific way this compound stabilizes the topoisomerase II-DNA complex, however, results in a different DNA cleavage site specificity compared to other agents like 4'-(9-acridinylamino)methanesulfon-m-anisidide (AMSA). nih.gov
This compound as a Topoisomerase II Poison
Inhibition of Macromolecular Synthesis
The cytotoxicity of this compound is strongly linked to its ability to interfere with the synthesis of essential macromolecules within the cell. nih.govnih.govresearchgate.net This inhibition is a cornerstone of its anticancer activity, disrupting the fundamental processes that allow for cell growth and proliferation.
Effects on DNA Replication Pathways
This compound significantly impedes DNA replication, a critical process for dividing cells. nih.govuwo.ca While it binds to DNA, its interaction is weaker compared to doxorubicin. nih.govnih.govresearchgate.net Despite this, this compound induces pronounced DNA cleavage within intact cells, suggesting a mechanism different from simple intercalation. nih.govnih.govresearchgate.net
One of the key targets of this compound in the DNA replication pathway is topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.govncats.ioacs.org this compound stabilizes the cleavable complex formed by topoisomerase II, effectively poisoning the enzyme and leading to DNA strand breaks. ncats.ioacs.org Furthermore, this compound has been shown to inhibit the activity of DNA helicases, enzymes essential for unwinding the DNA double helix to create single-stranded templates for replication. nih.gov The inhibition of SV40 large T antigen helicase activity by this compound highlights this disruptive capability. nih.gov The immediate inhibition of thymidine (B127349) incorporation into DNA upon exposure to this compound further corroborates its direct impact on DNA synthesis. uwo.ca
Table 1: Inhibition of SV40 Large T Antigen Helicase Activity by Anthracycline Antibiotics
| Anthracycline Antibiotic | IC50 (M) |
|---|---|
| Nogalamycin | 2 x 10⁻⁷ |
| Daunorubicin | 4 x 10⁻⁷ |
| Doxorubicin | 4 x 10⁻⁷ |
| Idarubicin | 1.8 x 10⁻⁶ |
| 4'-Epidoxorubicin | 2 x 10⁻⁶ |
| Aclacinomycin | 4 x 10⁻⁶ |
| This compound | 6 x 10⁻⁶ |
This table is based on data from a study on helicase inhibition by anthracycline anticancer agents. nih.gov
Perturbation of RNA Synthesis
This compound also disrupts the synthesis of RNA, a process vital for translating genetic information into functional proteins. nih.govncats.io However, its inhibitory effect on RNA synthesis is reported to be less potent than its impact on DNA replication and also less than that of doxorubicin. ncats.io The primary mechanism behind this perturbation is believed to be its interaction with DNA, which serves as the template for transcription. nih.govnih.gov By binding to DNA, this compound can physically obstruct the movement of RNA polymerase along the DNA strand, thereby hindering the elongation of the RNA transcript. numberanalytics.com The inhibition of helicase activity by this compound also contributes to the disruption of transcription, as these enzymes are necessary for unwinding DNA to allow for RNA synthesis. nih.gov Studies have shown that the incorporation of uridine, a precursor for RNA synthesis, is altered in cells exposed to this compound, although this effect may be observed at later time points compared to the immediate inhibition of DNA synthesis. uwo.ca
Disruption of Protein Synthesis
The synthesis of proteins, the workhorses of the cell, is another critical process affected by this compound. nih.gov The disruption of protein synthesis is likely a downstream consequence of the inhibition of DNA replication and RNA synthesis, as these processes provide the necessary templates (mRNA) and machinery (ribosomes, tRNA) for translation. uni-freiburg.de By interfering with the production of mRNA, this compound limits the availability of instructions for protein assembly. Research has indicated that the incorporation of leucine, an amino acid and a building block of proteins, is altered in cells treated with this compound, signifying a disruption in protein synthesis. uwo.ca This effect, similar to the impact on RNA synthesis, tends to manifest at later stages following drug exposure. uwo.ca
Cytoskeletal System Interactions
A distinguishing feature of this compound's mechanism of action is its interaction with the cytoskeleton, a complex network of protein filaments crucial for maintaining cell shape, motility, and intracellular transport. nih.govnih.govresearchgate.net This interaction sets it apart from other anthracyclines like doxorubicin, which primarily localize in the nucleus. nih.govnih.gov
Implications for Cellular Morphology and Function
The disruption of the cytoskeletal system, particularly the inhibition of tubulin polymerization, has profound implications for cellular morphology and function. uwo.ca Cells treated with this compound exhibit noticeable changes in their structure. uwo.ca Following exposure to the drug, cells have been observed to become multinucleated and display surface blebs and an increased number of stress fibers and microtubules. uwo.ca These morphological alterations are indicative of a dysfunctional cytoskeleton and can impair essential cellular processes such as cell division, migration, and the maintenance of cell shape. uwo.ca The changes in cellular morphology are a direct consequence of this compound's interference with the intricate and dynamic network of the cytoskeleton. uwo.ca
Elucidation of Other Molecular Targets and Signaling Pathways of this compound
While the primary mechanism of action for this compound is the inhibition of topoisomerase II, research has explored other molecular interactions and effects on cellular signaling that contribute to its cytotoxic profile. These investigations have revealed unconventional targets and broader impacts on cellular regulatory networks beyond its direct enzymatic inhibition.
Identification of Unconventional Targets in Preclinical Models
Preclinical studies have identified molecular targets for this compound beyond topoisomerase II, suggesting a multifaceted mechanism of action. These unconventional targets include direct interactions with DNA structure and other essential enzymes involved in DNA metabolism.
One such target is the class of enzymes known as helicases, which are crucial for unwinding double-stranded DNA during replication and transcription. nih.gov As an intercalating agent, this compound is expected to interfere with helicase function by stabilizing the DNA double helix. nih.gov In a preclinical model using SV40 large T antigen helicase, this compound was shown to inhibit helicase activity. nih.gov This inhibition of DNA unwinding presents an additional mechanism by which this compound can disrupt fundamental cellular processes. nih.gov The inhibitory concentrations for various anthracyclines on T antigen helicase are detailed in the table below.
Inhibition of SV40 T Antigen Helicase by Anthracyclines
| Compound | IC₅₀ (M) |
|---|---|
| Nogalamycin | 2 x 10⁻⁷ |
| Daunorubicin | 4 x 10⁻⁷ |
| Doxorubicin | 4 x 10⁻⁷ |
| Idarubicin | 1.8 x 10⁻⁶ |
| 4'-Epidoxorubicin | 2 x 10⁻⁶ |
| Aclacinomycin | 4 x 10⁻⁶ |
| This compound | 6 x 10⁻⁶ |
Data from a study on the effects of anthracycline antibiotics on SV40 large T antigen helicase activity. nih.gov
Another unconventional mechanism identified is the covalent binding of this compound to DNA. Studies have shown that a reductively activated quinone methide form of this compound can bind covalently to the N-2 position of deoxyguanine residues in DNA. aacrjournals.org This action is distinct from other anthracyclines like Adriamycin and represents an alternative pathway for inducing DNA damage. aacrjournals.org
Impact on Cell Cycle Regulation Pathways
This compound exerts significant effects on the progression of the cell cycle. In vitro studies using L1210 mouse leukemia cells demonstrated that this compound at growth-inhibiting concentrations leads to a delay in the S phase and a block in the G2/M phase of the cell cycle. The major metabolite of this compound, 7-R-O-Methyl-N-demethylnogarol, was found to produce the same effects. These cell cycle perturbations are a direct consequence of the DNA damage and enzymatic inhibition caused by the drug, activating cellular checkpoints that halt cell division to allow for DNA repair or, failing that, trigger cell death.
Induction of Programmed Cell Death Mechanisms (Apoptosis, Necroptosis, Autophagy)
The cytotoxicity of this compound is ultimately executed through the induction of programmed cell death. The primary pathway implicated in this compound-induced cell death is apoptosis. The presence of an activated ras oncogene has been shown to significantly enhance the sensitivity of human tumor cells to topoisomerase II inhibitors, including this compound, by potentiating the apoptotic response. oup.com This suggests that the genetic context of the cancer cell, particularly the status of key oncogenic pathways, can modulate its susceptibility to this compound-induced apoptosis. oup.com Furthermore, studies have utilized this compound-resistant cell lines to investigate the apoptotic potential of other compounds, indirectly confirming that apoptosis is a key mechanism of this compound's action. nih.gov
While apoptosis is a well-documented outcome of this compound treatment, its role in inducing other forms of programmed cell death, such as necroptosis and autophagy, is not well-established in the scientific literature. Although this compound is listed in patents and documents that discuss these pathways, a direct causal link between this compound and the induction of necroptosis or autophagy has not been demonstrated. researchgate.netnih.govgoogle.comnih.gov
Modulation of Cellular Signaling Networks Beyond Direct Targets
This compound's influence extends to various cellular signaling networks that are critical for cancer cell proliferation and survival.
ras Signaling: As mentioned, the ras signaling pathway plays a crucial role in mediating sensitivity to this compound. The presence of an activated ras oncogene potentiates drug-induced apoptosis, indicating a functional interaction between the effects of this compound and the downstream signaling of Ras. oup.com This suggests that tumors with ras mutations may be particularly susceptible to this compound. oup.com
PI3K Signaling: A computational screening study investigated the interaction of numerous anticancer compounds with Phosphoinositide 3-kinase gamma (PI3Kγ), a key component of the PI3K signaling pathway critical for cancer cell survival. In this in-silico analysis, this compound was identified as a compound with a strong predicted binding affinity to PI3Kγ, suggesting it may act as an inhibitor of this pathway. researchgate.net
Predicted Binding Affinity of Selected NCI Compounds to PI3Kγ
| Compound | Binding Energy (kcal/mol) |
|---|---|
| This compound | -11.123 |
| Hepsulfam | -11.038 |
| Camptothecin 20-O-(N) | -7.239 |
Data from a molecular docking study screening NCI anticancer compounds against PI3Kγ. researchgate.net
c-Met and Wnt/β-catenin Signaling: There is indirect evidence suggesting this compound may modulate the c-Met signaling pathway. A multiomics study in colorectal cancer correlated the sensitivity of various small molecules with gene expression levels. nih.gov In this analysis, this compound was associated with the c-Met proto-oncogene. nih.gov The c-Met pathway is known to influence other critical cancer signaling networks, including the PI3K/AKT and Wnt/β-catenin pathways. nih.gov Inhibition of c-Met has been shown to suppress Wnt pathway signaling, which is frequently dysregulated in cancers. nih.gov While this does not constitute direct proof of this compound's action on these pathways, it points toward a potential broader impact on interconnected signaling cascades that control cell growth, proliferation, and metastasis. nih.gov
Preclinical Pharmacokinetics and Pharmacodynamics of Menogaril
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Preclinical pharmacokinetic studies in animal models are fundamental to assessing how a drug is handled by the body, encompassing the processes of absorption, distribution, metabolism, and excretion. biotechfarm.co.ilutoronto.capharmtech.combioivt.com This information is vital for predicting potential drug behavior in humans and identifying factors that could influence efficacy and safety. bioivt.com Studies on menogaril's ADME profile have been conducted in several species, including mice, dogs, monkeys, and rabbits. nih.govnih.gov
This compound Bioavailability and Distribution Profiles in Non-Human Models
The systemic bioavailability and distribution of this compound have been evaluated in preclinical species. Following intravenous administration, the plasma concentration-time profiles of this compound exhibited multi-exponential declines. In mice and monkeys, the decline was triexponential, while in dogs, it was biexponential. nih.govresearchgate.net The terminal disposition half-life varied among species, being considerably shorter in dogs (2.86 ± 0.47 hours) compared to mice (21.6 hours) and monkeys (19.0 ± 3.7 hours). nih.govresearchgate.net Systemic clearance rates also differed, with the highest clearance observed in mice (6.2 L/h/kg), followed by dogs (2.9 L/h/kg), and then monkeys (1.4 L/h/kg). nih.govresearchgate.net
This compound demonstrated extensive distribution in all three species examined. nih.govresearchgate.net The steady-state volumes of distribution were substantial, recorded as 88.5 L/kg in mice, 9.8 L/kg in dogs, and 27.9 L/kg in monkeys. nih.govresearchgate.net These values suggest widespread tissue penetration by the drug in these preclinical models.
Oral administration of this compound resulted in reduced systemic bioavailability, indicating either incomplete absorption or significant first-pass metabolism. nih.govresearchgate.net The oral bioavailability was approximately 12% in dogs and 33% in both mice and monkeys. nih.govresearchgate.net
The following table summarizes key pharmacokinetic parameters of this compound following intravenous administration in select preclinical species:
| Species | Terminal Half-Life (h) | Systemic Clearance (L/h/kg) | Volume of Distribution at Steady State (L/kg) |
| Mouse | 21.6 | 6.2 | 88.5 |
| Dog | 2.86 ± 0.47 | 2.9 | 9.8 |
| Monkey | 19.0 ± 3.7 | 1.4 | 27.9 |
Metabolic Transformations of this compound in Preclinical Systems (e.g., N-demethylthis compound)
This compound undergoes metabolic transformations in preclinical species. Analysis of plasma samples by reverse phase high-performance liquid chromatography revealed the presence of metabolites after intravenous administration. One metabolite was detected in mice, two in monkeys, and three in dogs. nih.govresearchgate.net Across all these species, the primary fluorescent metabolite coeluted with authentic N-demethylthis compound. nih.govresearchgate.netresearchgate.net Other metabolites were present at lower concentrations relative to the parent drug and N-demethylthis compound. nih.govresearchgate.net One of these minor metabolites, observed in both dogs and monkeys, eluted with authentic (7R)-nogarol. nih.govresearchgate.net
Following oral administration, N-demethylthis compound was also identified as the major fluorescent metabolite in the plasma of the tested animals. nih.govresearchgate.net In studies conducted in rabbits, three metabolites were tentatively identified: N-demethylthis compound, 7-deoxynogarol, and N-demethyl-7-deoxynogarol. nih.gov Significant concentrations of metabolites were found in various organs of rabbits, including the kidneys, liver, duodenum, and small intestine. nih.gov
Excretion Pathways and Clearance Kinetics in Animal Models
While comprehensive details on the excretion pathways of this compound across all preclinical species are not extensively documented in the provided information, studies in rabbits offer some insight. At 8 hours after treatment, the cumulative excretion of this compound equivalents in urine and bile accounted for 1.3% and 3.4% of the total administered dose, respectively. nih.gov this compound was the primary fluorescent compound in urine, whereas in bile, it constituted a smaller proportion of the cumulative excretion, with multiple metabolites being observed. nih.gov As noted in the bioavailability section, systemic clearance rates varied among the different species studied. nih.govresearchgate.net
Pharmacodynamic Evaluation in Preclinical Models
Pharmacodynamic studies investigate the biological effects of a drug, including its impact on disease processes. For this compound, preclinical pharmacodynamics have focused on its effects on cancer cells and tumor growth in experimental models.
In Vitro Cellular Proliferation and Cytotoxicity Assays in Cancer Cell Lines
In vitro studies have assessed the cytotoxic potential of this compound against a range of cancer cell lines. This compound has demonstrated antitumor activity against human mammary cancer cell lines, although its potency was approximately half that of Adriamycin. nih.gov It exhibited stronger antitumor activity against experimental malignant lymphoma cell lines when compared to Adriamycin, epirubicin (B1671505), vincristine, and etoposide. nih.gov this compound was found to rapidly penetrate lymphoma cells and persist within them for at least 3 hours after the removal of the drug from the extracellular environment. nih.gov The cytotoxic activity of this compound may be attributed to its efficient cellular uptake and its ability to induce cleavage of double-stranded DNA through the inhibition of topoisomerase II. nih.govaacrjournals.org
This compound's activity has been evaluated against a panel of human cancer cell lines, including those derived from non-small cell lung cancer, small cell lung cancer, and myelogenous leukemia. researchgate.net In these assays, this compound showed greater activity than Adriamycin. researchgate.net Cross-resistance to this compound has been observed in cell lines that have developed resistance to Adriamycin. researchgate.net Studies using this compound-resistant mouse leukemia P388 cells indicated that the resistance mechanism did not involve the typical multidrug resistance phenotype and was not reversed by verapamil. nih.gov
Antitumor Efficacy Assessment in Murine Tumor Models
The in vivo antitumor efficacy of this compound has been evaluated in various murine tumor models. This compound has shown activity in experimental tumor systems following both oral and parenteral administration routes. nih.govresearchgate.netnih.gov It has demonstrated broad-spectrum activity against a diverse panel of murine tumors. nih.gov
In murine models of mammary cancer, oral administration of this compound resulted in antitumor activity comparable to that observed with injected Adriamycin. nih.gov The concentration of this compound within tumor tissue appeared to be a contributing factor to its effectiveness. nih.gov Combinations of this compound with other chemotherapeutic agents have also been explored. The combination of cyclophosphamide, this compound, and 5-fluorouracil (B62378) demonstrated effectiveness against mouse leukemia L1210 and human breast cancer xenografts in mice. nih.gov
This compound has also shown superior antitumor activity against experimental malignant lymphoma in mice compared to several standard chemotherapy drugs. nih.gov It led to a significant increase in the life span of mice bearing lymphoma cell lines that were resistant to cisplatin (B142131), vincristine, or cyclophosphamide. nih.gov Furthermore, this compound exhibited stronger antitumor activity against a human malignant lymphoma xenograft (LM-3) in mice than Adriamycin. nih.gov
Parenteral administration of this compound has also shown efficacy in murine models of transplanted P388 lympholeukemia, including its multidrug-resistant variant P388/DOX, as well as B16/F10 melanoma. mdpi.com
Establishment of Preclinical Dose-Response Relationships
Preclinical studies have aimed to establish the relationship between the dose of this compound administered and the observed biological response, particularly in the context of antitumor activity. The AUC-dependent nature of this compound's action highlights the importance of drug exposure over time in determining efficacy nih.gov.
In studies involving tumor-bearing mice, calculations simulating different dosing schedules (e.g., three consecutive days or days 1 and 8) demonstrated varying peak tumor concentrations and AUC values nih.gov. These simulations were used to identify dosing schedules that provided satisfactory antitumor activity against mouse solid tumors, such as Colon 26, within a wide range of effective concentrations nih.gov.
In vitro studies using various human cancer cell lines, including those resistant to cisplatin or Adriamycin, have also contributed to understanding this compound's dose-response characteristics at a cellular level researchgate.netaacrjournals.org. These studies evaluated the drug's cytotoxic activity and compared it to other anticancer agents, providing insights into its potency and potential cross-resistance patterns researchgate.netaacrjournals.org. For instance, this compound showed greater activity than Adriamycin against certain lung cancer cell lines researchgate.netaacrjournals.org.
Data from preclinical studies can be summarized in tables to illustrate dose-response relationships, showing the effect of different this compound concentrations or doses on tumor growth inhibition or cell viability in experimental models.
| Model System | Dose/Concentration | Response (e.g., Tumor Inhibition, IC50) | Reference |
| Mouse solid tumor (Colon 26) | Simulated Dosing Schedules | Satisfactory Antitumor Activity | nih.gov |
| Various Human Cancer Cell Lines | In vitro concentrations | Cytotoxic activity, IC50 values | researchgate.netaacrjournals.org |
| Mouse P388 leukemia | Marginal activity of N-demethyl-menogaril compared to this compound | nih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Drug Discovery
PK/PD modeling is a valuable tool in drug discovery and development, integrating pharmacokinetic and pharmacodynamic data to quantitatively describe the relationship between drug exposure and its effects nih.govamegroups.orgnih.gov. This approach helps in understanding the time course of drug action and predicting outcomes based on dosing regimens nih.govnih.gov.
Development of PK/PD Models for this compound in Preclinical Systems
While specific detailed descriptions of complex PK/PD models developed solely for this compound in preclinical systems are not extensively detailed in the provided search results, the principles of PK/PD modeling have been applied to understand this compound's behavior. The finding that this compound's mode of action is AUC-dependent is a fundamental aspect of PK/PD characterization, suggesting that models incorporating the cumulative drug exposure would be relevant nih.gov.
Preclinical PK data in multiple species (mouse, dog, monkey) provide the basis for developing compartmental models describing absorption, distribution, metabolism, and excretion nih.gov. These pharmacokinetic models can then be linked with pharmacodynamic endpoints, such as measures of antitumor activity or biochemical effects, to create PK/PD models nih.govcatapult.org.uk.
The observation that this compound's major metabolite, N-demethyl-menogaril, showed only marginal antitumor activity compared to the parent compound in a mouse leukemia model is an important piece of information for PK/PD modeling, indicating that the activity is primarily driven by this compound itself nih.gov. PK/PD models could incorporate the formation and activity of this metabolite to provide a more complete picture.
Simulations based on pharmacokinetic findings in mice, as mentioned in the context of dose-response relationships, represent a form of rudimentary PK/PD modeling, where pharmacokinetic parameters (like peak concentration and AUC in tumors) are correlated with observed antitumor effects of different dosing schedules nih.gov.
Translational Potential of Preclinical PK/PD Data for Future Research
The preclinical PK/PD data and any models developed for this compound hold significant translational potential for informing future research and potentially clinical studies, although the provided results primarily focus on preclinical and early clinical findings.
Understanding the species-specific pharmacokinetics of this compound in mice, dogs, and monkeys allows for allometric scaling and prediction of human pharmacokinetics, a common application of preclinical PK data in translation nih.gov. Interspecies comparisons using allometric techniques indicated correlations between parameters in mice, monkeys, and humans, suggesting the relevance of these preclinical models for predicting human drug behavior nih.gov.
The AUC-dependent nature of this compound's activity established in preclinical models is a crucial piece of information for designing clinical trials and predicting efficacious exposures in patients nih.gov. PK/PD modeling can help translate the effective exposures observed in preclinical tumor models to potential target exposures in humans nih.govnih.gov.
Furthermore, preclinical PK/PD data can guide the selection of appropriate dosing schedules and routes of administration for clinical investigation nih.gov. The studies showing oral activity and specific intravenous schedules in preclinical models informed the design of early human trials nih.govascopubs.orgnih.gov.
While the provided information does not detail the use of sophisticated population PK/PD or physiologically-based PK (PBPK) models specifically for this compound, these modeling approaches, which are widely used in drug development, could leverage the available preclinical data amegroups.orgnih.govamegroups.cnchemrxiv.org. Such models could help account for variability in drug exposure and response, predict drug interactions, and extrapolate findings to different patient populations, thereby optimizing future research and clinical strategies amegroups.orgamegroups.cnchemrxiv.org.
The preclinical findings regarding this compound's activity against resistant cell lines also have translational implications, suggesting potential therapeutic niches that could be explored in future research researchgate.netaacrjournals.org. PK/PD modeling could help determine the exposures required to overcome resistance in a clinical setting.
Structure Activity Relationships Sar and Medicinal Chemistry of Menogaril and Its Analogues
Synthetic Strategies for Menogaril and its Core Structure
The synthesis of this compound and its complex tetracyclic core has been approached through both total synthesis and semi-synthetic routes from its natural precursor, nogalamycin (B1679386).
Total Synthesis Approaches
Total synthesis of this compound involves constructing the entire molecular framework from simpler chemical building blocks. Various strategies have been developed to assemble the tetracyclic anthracycline core and attach the sugar moiety.
One approach to the tetracyclic core of this compound has utilized the benzannulation reaction of a Fischer carbene complex and an alkyne. This strategy was employed to synthesize a key 2-bromoanthracyclinone intermediate. acs.org The benzannulation required a specific 2,5-dimethoxyphenyl carbene complex with an additional functional group at the 4-position, which becomes the 2-bromo substituent in the target intermediate. acs.org Evaluation of different substituted complexes revealed that a 4-trimethylsilyl-substituted complex was more efficient in the benzannulation reaction with 1-pentyne. acs.org The synthesis involved methoxy (B1213986) and acetoxy substituents at the C-9 position and began with methoxy- and benzyloxy-substituted alkynes containing the A ring of the this compound core. acs.org
Another method for constructing the DEF-benzoxocin ring system, present in both nogalamycin and this compound, has involved a reductive Heck cyclization. researchgate.netacs.org The reductive Heck reaction, also known as reductive arylation, is a palladium-catalyzed process where the intermediate forms a conjugate addition product instead of undergoing β-hydride elimination. mdpi.com Intramolecular reductive Heck cyclization of tethered alkenes has been widely applied in total synthesis. nih.gov Model studies for constructing the DEF-benzoxocin ring system via reductive Heck cyclization have been reported. acs.org
An enantioselective synthesis of this compound was reported by Terashima in 1988, which involved a Diels-Alder cycloaddition between a CDEF-ring quinone fragment and an AB-ring diene, requiring 28 steps in the longest linear sequence. chemrxiv.orgnih.gov A racemic synthesis by Hauser in 1991 utilized a key Hauser annulation. chemrxiv.orgnih.gov Hauser annulation, employing a quinone monoketal, is considered well-suited for preparing the 1,4-disubstituted anthraquinone (B42736) moiety found in nogalamycin and this compound. researchgate.net
Semi-Synthetic Derivation from Nogalamycin
This compound is primarily known as a semi-synthetic derivative of nogalamycin, an anthracycline antibiotic produced by Streptomyces nogalater. drugfuture.combiorxiv.org Nogalamycin has a complex structure featuring a unique D-ring bicyclic amino sugar and an A-ring nogalose sugar. chemrxiv.orgnih.gov this compound is derived from nogalamycin through modifications that result in the absence of the A-ring ester and sugar present in the parent compound. biorxiv.orgchemrxiv.org This semi-synthetic modification was developed in the 1970s. biorxiv.orgwikipedia.org The semi-synthetic route involves chemical alterations to nogalamycin to yield this compound. drugfuture.com
Rational Design and Synthesis of this compound Analogues
Rational design and synthesis of this compound analogues are guided by principles aimed at modifying the anthracycline structure to improve activity, reduce toxicity, or alter the mechanism of action.
Design Principles for Modifying Anthracycline Structures
Anthracycline antibiotics, including doxorubicin (B1662922) and daunorubicin (B1662515), are potent antineoplastic agents, but their clinical use is limited by dose-dependent toxicity, particularly cardiotoxicity, and the development of multidrug resistance. chemrxiv.orgresearchgate.net Rational design of new anthracycline analogues focuses on overcoming these limitations by modifying specific parts of the molecule to influence DNA binding, topoisomerase inhibition, cellular uptake, metabolism, and interaction with resistance mechanisms. chemrxiv.orgacs.org
Key areas for modification in anthracycline structures include the sugar moieties, the aglycone core, and substituents on the aromatic rings. chemrxiv.orgnih.gov The sugar residues are known to play a crucial role in DNA binding and cellular transport. utupub.fi Alterations to the amino sugar on the D-ring or the neutral sugar on the A-ring can significantly impact biological activity and toxicity. chemrxiv.orgnih.gov Modifications to the aglycone core can affect intercalation into DNA and interaction with topoiszymes. chemrxiv.orgnih.gov
Chemical Modifications and Their Impact on this compound Activity
This compound itself is a product of chemical modification of nogalamycin, specifically lacking the A-ring ester and sugar. biorxiv.orgchemrxiv.org This structural difference contributes to this compound's distinct biological properties, including weaker binding to DNA compared to doxorubicin. nih.govchemrxiv.org While nogalamycin and many other anthracyclines primarily inhibit type II topoisomerase, this compound has been shown to selectively inhibit type I topoisomerase. biorxiv.orgchemrxiv.org However, other research indicates this compound acts as a cleavable complex-stabilizing topoisomerase II inhibitor. ncats.io These differing observations highlight the complexity of its mechanism of action.
Studies on nogalamycin analogues, including this compound, have explored the impact of various chemical modifications on their activity. The presence and identity of the A- and D-ring sugars, as well as substitution patterns on the aglycone core, are known to influence both desired antitumour activity and off-target effects. chemrxiv.orgnih.gov For instance, the unique mode of attachment of the nogalamine sugar in nogalamycin (both O-glycosidic and C-C bonds) is a key structural feature. utupub.fipnas.org
Research into the structure-activity relationships of nogalamycin analogues has involved systematic study of how alterations to the sugar moieties and the aglycone core impact activity. acs.orgchemrxiv.orgnih.gov These studies aim to correlate specific chemical changes with observed biological effects, such as cytotoxicity and topoisomerase inhibition. nih.gov
Structure-Activity Correlation Studies
Structure-activity relationship (SAR) studies on this compound and its analogues have been conducted to understand how structural features influence biological activity, including antitumour efficacy and mechanism of action. nih.govacs.org These studies are crucial for rational drug design and the development of improved anthracycline-based therapeutics. acs.org
Early SAR studies on nogalamycin analogues, including this compound (referred to as 7-con-O-methylnogarol), investigated the relationship between their chemical structures and antitumour activity against mouse tumours. nih.govacs.org These studies revealed that modifications to the nogalamycin structure, such as those present in this compound, could lead to improved antitumour activity and potentially reduced toxicity compared to the parent compound. pnas.org
Biochemical studies comparing this compound to doxorubicin have shown differences in their interaction with DNA and effects on macromolecular synthesis. This compound binds more weakly to DNA than doxorubicin. nih.govchemrxiv.org Despite weaker DNA binding, this compound has been observed to induce pronounced DNA cleavage in intact cells, suggesting a different mode of interaction than simple intercalation. nih.gov This distinct interaction with DNA, along with its selective inhibition of topoisomerase I (or stabilization of topoisomerase II cleavable complexes), contributes to its unique biological profile. nih.govchemrxiv.orgncats.io
SAR studies often involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity in relevant assays. rsc.org By correlating the observed activity with the specific structural changes, researchers can identify key functional groups and structural motifs essential for activity. For anthracyclines like this compound, SAR studies have focused on the role of the sugar moieties, the nature and position of substituents on the chromophore, and the stereochemistry of chiral centers in modulating DNA binding, topoisomerase inhibition, and cellular uptake. chemrxiv.orgnih.govutupub.fi
The weaker DNA binding of this compound compared to nogalamycin may be attributed to the absence of the A-ring sugar and ester group in this compound. chemrxiv.org SAR studies aim to systematically investigate such correlations between structural features and biological outcomes. chemrxiv.orgnih.gov These studies have also explored the impact of modifications on subcellular localization, which can influence activity and toxicity. nih.govacs.org
| Compound | Structural Modification (vs. Nogalamycin) | DNA Binding Affinity (vs. Doxorubicin) | Primary Topoisomerase Inhibition |
| Nogalamycin | Parent compound | Stronger | Type I biorxiv.orgncats.io |
| This compound | Lacks A-ring ester and sugar | Weaker nih.govchemrxiv.org | Type I biorxiv.orgchemrxiv.org or Type II ncats.io |
Note: The reported primary topoisomerase inhibition for this compound varies across different studies. biorxiv.orgchemrxiv.orgncats.io
Relationship between this compound Analogues' Structure and DNA Binding Affinity
The interaction with DNA is a primary mechanism of action for anthracyclines like this compound and nogalamycin. nih.gov Nogalamycin is proposed to intercalate DNA with its tetracyclic core, while its sugar moieties interact with the major and minor grooves. chemrxiv.orgchemrxiv.org this compound, being a semisynthetic derivative of nogalamycin, lacks the A-ring ester and sugar present in nogalamycin. chemrxiv.orgchemrxiv.org This structural difference is suggested to contribute to the weaker binding of this compound to DNA compared to nogalamycin. chemrxiv.orgchemrxiv.orgnih.gov Despite weaker binding affinity, this compound has been observed to cause pronounced DNA cleavage in intact cells, suggesting a different character of interaction compared to simple intercalation. nih.gov
Influence of Structural Changes on Topoisomerase Specificity and Efficiency
Anthracyclines are known inhibitors of topoisomerase enzymes, which are essential for DNA replication, transcription, and repair. chemrxiv.orgnih.govasm.org While many anthracyclines, including nogalamycin, are considered type II topoisomerase inhibitors, this compound has demonstrated selective inhibition of type I topoisomerase in some studies. chemrxiv.orgnih.gov However, other research indicates this compound may possess potent topoisomerase II poisoning activity. asm.org This difference in topoisomerase specificity between this compound and nogalamycin is suggested to be dictated by the minor groove-binding nogalose sugar present in nogalamycin but absent in this compound. chemrxiv.orgchemrxiv.org Structural modifications to the aglycone core and sugar moieties in nogalamycin analogues have been explored to understand their impact on topoisomerase activity and specificity. chemrxiv.orgchemrxiv.org
Correlation of Structural Features with Preclinical Cytotoxicity Profiles
Preclinical studies have evaluated the cytotoxicity of this compound and its analogues against various cancer cell lines. chemrxiv.orgnih.govnih.govresearchgate.net this compound has shown promising cytotoxicity against cell lines such as L1210 and KB in vitro. chemrxiv.org It has also demonstrated stronger antitumor activity against experimental malignant lymphoma in mice compared to other agents like doxorubicin, epirubicin (B1671505), vincristine, and etoposide. nih.gov this compound's ability to rapidly penetrate lymphoma cells and induce double-stranded DNA cleavage is thought to contribute to its cytotoxic strength. nih.gov SAR studies on nogalamycin analogues have involved modifications at positions C-10 and C-7 and in the dimethylamino group to assess their impact on cytotoxicity against leukemia cell lines. nih.gov The structural features of analogues, including the aglycone substitution pattern and the identity of sugar moieties, are understood to impact anticancer activity and toxicity. chemrxiv.orgchemrxiv.org
Impact of Sugar Moieties on Biological Activity and Specificity
The sugar moieties attached to the anthracycline aglycone core play a critical role in their biological activity, including DNA binding, topoisomerase poisoning, and antitumor efficacy. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov In nogalamycin, the D-ring bicyclic amino sugar is proposed to bind in the major groove of DNA, while the A-ring nogalose sugar binds in the minor groove. chemrxiv.orgchemrxiv.org this compound lacks the A-ring sugar, which is believed to contribute to its weaker DNA binding compared to nogalamycin. chemrxiv.orgchemrxiv.org The presence and specific structure of sugar moieties can influence the recognition potential of the drug at the target level, such as the interaction with the DNA-topoisomerase ternary complex. researchgate.netnih.gov Modifications to the sugar moieties have been investigated in other anthracycline analogues, demonstrating that changes in sugar structure and orientation can critically affect cytotoxic and antitumor activities. researchgate.netnih.govacs.org
Mechanisms of Drug Resistance to Menogaril in Preclinical Systems
Intrinsic Resistance Mechanisms to Menogaril
Intrinsic resistance refers to the pre-existing properties of cancer cells that render them less sensitive to a drug before any exposure. While specific intrinsic resistance mechanisms directly linked solely to this compound are not extensively detailed in the provided search results, general mechanisms of intrinsic resistance to anthracyclines and topoisomerase II inhibitors in preclinical systems can offer insights. Intrinsic resistance can stem from inherent cellular characteristics such as slow growth kinetics, which can make conventional therapies less effective mdpi.com. Additionally, the baseline expression levels of drug targets, like topoisomerase II, or the inherent capacity of DNA repair pathways within a cell population can contribute to intrinsic sensitivity or resistance nih.govsmw.ch. Tumor heterogeneity, where diverse cell populations with varying sensitivities exist within a tumor, can also contribute to an apparent intrinsic resistance at the bulk tumor level mdpi.comcooklab.ca.
Acquired Resistance Pathways in Response to this compound Exposure
Acquired resistance develops in cancer cells that were initially sensitive to a drug but become resistant after exposure. This can involve a variety of adaptive mechanisms.
Overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance (MDR) in cancer, leading to reduced intracellular drug accumulation mdpi.comnih.govnih.govmedtechbcn.com. These transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively pump various structurally unrelated cytotoxic drugs out of the cell mdpi.comnih.govnih.gov. While the search results indicate that this compound shows cross-resistance with Adriamycin (doxorubicin) in a preclinical human myelogenous leukemia cell line (K562/ADM) researchgate.net, and doxorubicin (B1662922) is a known substrate for ABCB1, this suggests a potential role for efflux transporters in acquired this compound resistance. Studies on acquired resistance to paclitaxel (B517696) in pancreatic ductal adenocarcinoma (PDAC) cell models have demonstrated that overexpression of ABCB1 is a driving mechanism, leading to drug extrusion oncotarget.com. Although not directly confirmed for this compound in the provided snippets, the cross-resistance with doxorubicin in the K562/ADM cell line, which is resistant to Adriamycin, strongly implies that ABC transporter-mediated efflux is a likely mechanism of acquired resistance to this compound in preclinical models researchgate.net.
This compound primarily targets topoisomerase II cancer.gov. Alterations in topoisomerase enzymes, particularly topoisomerase II alpha (TOP2A), can lead to acquired resistance to topoisomerase II inhibitors researchgate.netfrontiersin.org. These alterations can include reduced expression levels of the enzyme or mutations that affect drug binding or catalytic activity researchgate.netfrontiersin.org. Studies have shown that altered forms of topoisomerase are found in cancer cell lines resistant to TOP2A-targeting drugs researchgate.net. CEM/VM-1 cells, which express drug-resistant TOP2alpha, are cross-resistant to this compound, supporting the role of topoisomerase II alterations in this compound resistance nih.gov. Resistance mechanisms to topoisomerase II inhibitors can be complex and involve not only reduced enzyme levels or mutations but also post-translational modifications like phosphorylation that impact enzyme activity and drug-mediated DNA damage frontiersin.org.
Chemotherapeutic agents like this compound induce DNA damage, and the cellular response to this damage plays a critical role in determining sensitivity or resistance nih.govsmw.chfrontiersin.orgmdpi.com. Activation or upregulation of DNA damage response (DDR) and repair pathways can lead to acquired resistance by efficiently repairing the damage induced by the drug, thus preventing cell death nih.govsmw.chfrontiersin.org. Key pathways involved include those repairing single-strand breaks (SSBs) and double-strand breaks (DSBs), such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ) smw.chmdpi.com. Cancer cells can upregulate proteins involved in these pathways, such as PARP, DNA-PKcs, ATM, and ATR, to enhance DNA repair and evade the cytotoxic effects of DNA-damaging agents nih.govfrontiersin.orgcrownbio.com. While the search results discuss the role of DDR in resistance to various agents nih.govsmw.chfrontiersin.orgmdpi.comcrownbio.com, a direct link specifically detailing the activation of these pathways in response to this compound exposure in preclinical models is not explicitly provided. However, given this compound's mechanism of action involving DNA interaction and topoisomerase II poisoning cancer.govnih.gov, it is highly probable that enhanced DNA damage response and repair contribute to acquired resistance.
Beyond the well-defined mechanisms, cancer cells can employ other adaptive strategies to develop acquired resistance. These can include alterations in cell cycle regulation, epithelial-to-mesenchymal transition (EMT), changes in cellular metabolism, and dysregulation of apoptotic pathways mdpi.comoncodaily.com. Cellular adaptation can occur as a continuum, involving multi-step state transitions with distinct gene expression programs that lead to increased resistance oncodaily.com. For instance, increased expression of antiapoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) can contribute to resistance by inhibiting programmed cell death despite drug-induced damage mdpi.com. Changes in the tumor microenvironment and complex intercellular communication networks can also influence cellular adaptation and contribute to resistance mdpi.com. While these mechanisms are recognized contributors to acquired drug resistance in general preclinical settings, their specific involvement in acquired resistance to this compound requires further dedicated investigation.
Activation of DNA Damage Response and Repair Pathways
Development and Characterization of this compound-Resistant Preclinical Models
The development and characterization of preclinical models resistant to this compound are essential for studying resistance mechanisms and evaluating strategies to overcome them. Acquired resistance models are commonly established by chronically exposing cancer cell lines or xenografts to increasing concentrations of a drug nih.govmdpi.com. This process selects for surviving clones that have developed resistance mechanisms nih.govmdpi.com.
Studies have utilized human cancer cell lines, such as the K562 human myelogenous leukemia cell line and its Adriamycin-resistant subline K562/ADM, to evaluate the activity and cross-resistance patterns of new anticancer agents, including this compound researchgate.net. The K562/ADM cell line, developed for resistance to Adriamycin, showed cross-resistance to this compound, indicating its utility as a model for studying acquired resistance that may involve mechanisms common to anthracyclines, such as efflux transporters researchgate.net.
Characterization of these resistant models involves various molecular and cellular techniques to identify the underlying resistance mechanisms. This can include assessing the expression and function of efflux transporters, analyzing alterations in drug target enzymes like topoisomerase II, and evaluating the activity of DNA damage response and repair pathways nih.govmdpi.com. Genomic and transcriptomic analyses can reveal genetic mutations, copy number alterations, and changes in gene expression profiles associated with resistance nih.govmdpi.comnih.gov. For example, studies developing paclitaxel-resistant PDAC models through chronic exposure identified ABCB1 overexpression as the driving resistance mechanism via transcriptomics and proteomics analysis oncotarget.com.
Preclinical models, including drug-adapted cell lines, provide valuable platforms for identifying biomarkers of resistance and evaluating potential next-line therapies or combination strategies nih.gov. While the provided search results specifically mention the use of K562/ADM cells to study this compound cross-resistance researchgate.net, the general principles of developing and characterizing drug-resistant preclinical models through chronic exposure and molecular analysis are applicable to this compound.
Table 1: Cross-Resistance of this compound in K562/ADM Preclinical Model
| Cell Line | Drug | Relative Resistance (vs. Parental K562) |
| K562/ADM | Adriamycin | High (Resistant) |
| K562/ADM | This compound | Cross-resistance observed |
| K562/ADM | Daunomycin | Cross-resistance observed |
| K562/ADM | Etoposide | Cross-resistance observed |
| K562/ADM | Vindesine | Cross-resistance observed |
| K562/ADM | Mitomycin C | Nearly equal activity |
| K562/ADM | Bleomycin | Nearly equal activity |
| K562/ADM | Cisplatin (B142131) | 2.4-fold more sensitive |
Note: Data derived from the evaluation of new anticancer agents using cisplatin or Adriamycin-resistant human cancer cell lines researchgate.net. Relative resistance values are qualitative based on the description provided in the source.
Establishment of this compound-Resistant Cell Lines
The establishment of this compound-resistant cell lines is a common preclinical approach to study the mechanisms of acquired resistance. This typically involves exposing parental, drug-sensitive cell lines to gradually increasing concentrations of this compound over an extended period.
One example is the development of a this compound-resistant mouse leukemia P388 cell line, designated P388/MEN. nih.gov These cells were generated in vitro by exposing parental P388 cells to stepwise increasing concentrations of this compound over four months. nih.gov The resistant cells were then cloned in a concentration of 320 ng/ml this compound. nih.gov The resulting P388/MEN cells demonstrated a 40-fold increase in resistance to this compound in vitro compared to the parental P388/O cells. nih.gov This resistance was found to be stable for at least two months even in the absence of the drug. nih.gov
Another study evaluated this compound against a human myelogenous leukemia cell line, K562, and its Adriamycin-resistant subline, K562/ADM. researchgate.netaacrjournals.org This indicates that existing drug-resistant cell lines, initially developed against other agents like Adriamycin, can also be used to assess the activity and potential cross-resistance of this compound. researchgate.netaacrjournals.org
Preclinical in vivo Models for Studying Acquired Resistance
Preclinical in vivo models, such as xenografts in mice, are valuable for studying acquired resistance in a more complex tumor microenvironment. These models can help to confirm resistance observed in vitro and explore additional mechanisms that may be relevant in a living system.
The this compound-resistant P388/MEN cells, developed in vitro, were also found to be resistant to this compound in vivo. nih.gov Furthermore, the drug resistance phenotype of a multidrug-resistant variant of the human small cell lung cancer cell line NCI-H69, designated H69AR (selected in Adriamycin), was stable when passaged as solid tumors in nude mice and subsequently returned to culture. aacrjournals.org This suggests that resistance mechanisms observed in cell lines can be maintained in an in vivo setting.
Studies have also utilized human lymphoma xenografts in mice to evaluate the antitumor activity of this compound against cell lines resistant to other agents like cisplatin, vincristine, or cyclophosphamide, providing insights into potential cross-resistance in vivo. nih.gov
Cross-Resistance Profiles of this compound with Other Antineoplastic Agents
The cross-resistance profile of this compound with other antineoplastic agents is important for understanding its potential utility in combination therapies or in treating tumors that have become resistant to other drugs.
Studies have shown that this compound can exhibit cross-resistance with certain other antineclastic agents, particularly other anthracyclines. The K562/ADM human myelogenous leukemia cell line, resistant to Adriamycin (ADM), also showed cross-resistance to this compound. researchgate.netaacrjournals.org Similarly, the Adriamycin-resistant human small cell lung cancer cell line H69AR was cross-resistant to anthracycline analogues, including this compound. aacrjournals.org
However, the cross-resistance profile is not universal. The this compound-resistant mouse leukemia P388/MEN cells, while resistant to this compound and cross-resistant to Adriamycin, did not display the typical multidrug resistant phenotype and were not cross-resistant to several structurally unrelated drugs such as actinomycin (B1170597) D, cisplatin, or vinblastine. nih.gov
Conversely, this compound significantly lengthened the life span of mice bearing lymphoma cell lines resistant to cisplatin, vincristine, or cyclophosphamide, suggesting a lack of cross-resistance with these specific agents in this in vivo model. nih.gov
The mechanism of this compound resistance in P388/MEN cells did not appear to involve altered uptake or efflux of the drug, and resistance was not reversed by verapamil. nih.gov There was also no significant amplification or overexpression of the mdr gene in these cells, in contrast to P388 cells resistant to Adriamycin which displayed the typical multidrug resistant phenotype. nih.gov Glutathione content also did not appear to be involved in this compound resistance in P388/MEN cells. nih.gov
These findings suggest that the mechanisms of resistance to this compound may differ from those conferring resistance to other anthracyclines or the classical multidrug resistance phenotype in some preclinical models.
Cross-Resistance Data Examples:
| Cell Line | Selecting Agent | This compound Resistance (Fold) | Cross-Resistance to ADM | Cross-Resistance to Cisplatin | Cross-Resistance to Vinblastine | Cross-Resistance to Daunomycin | Cross-Resistance to Etoposide | Cross-Resistance to Vindesine |
| P388/MEN nih.gov | This compound | 40 | Yes | No | No | Not specified | Not specified | Not specified |
| K562/ADM researchgate.netaacrjournals.org | Adriamycin | Yes | N/A | No | Not specified | Yes | Yes | Yes |
| H69AR aacrjournals.org | Adriamycin | Yes | N/A | Little or no | Yes | Yes | Yes | Yes |
Note: "Yes" indicates observed cross-resistance, "No" indicates lack of cross-resistance, and "N/A" is not applicable as the cell line was selected for resistance to that agent.
Combinatorial Preclinical Strategies Involving Menogaril
Rationale for Menogaril Combination Studies in Preclinical Models
The rationale for combining this compound with other therapeutic agents in preclinical models stems from the desire to improve treatment outcomes beyond what can be achieved with this compound alone. Combination strategies aim to exploit synergistic interactions between drugs, target multiple pathways essential for cancer cell survival and proliferation, and potentially mitigate or overcome mechanisms of drug resistance frontiersin.orgworldscientific.com. Preclinical models, including in vitro cell lines and in vivo xenograft or syngeneic mouse models, are crucial for evaluating the efficacy and potential synergy of drug combinations before clinical trials aacrjournals.orgworldpreclinicaleurope.com. The use of diverse preclinical models helps to define the mechanisms underlying disease and select effective drug combinations for specific tumor types murigenics.com.
In Vitro Evaluation of Synergistic Activity
In vitro studies using cancer cell lines are a fundamental step in assessing potential drug synergy. These studies typically involve treating cancer cells with this compound in combination with other agents at various concentrations and evaluating the effect on cell viability, proliferation, or apoptosis. Synergism is often quantified using methods like the combination index (CI), where a CI value less than 1 indicates synergy researchgate.net.
Synergism with Other DNA-Damaging Agents
This compound, as an anthracycline analog, is known to exert its cytotoxic effects, in part, through DNA damage, including the inhibition of topoisomerase II and the production of reactive oxygen species aacrjournals.orgresearchgate.net. Combining this compound with other agents that induce DNA damage or interfere with DNA repair pathways is a logical preclinical strategy to enhance cytotoxicity.
Studies have investigated this compound in combination with other DNA-damaging agents. For instance, one study examined the combination of this compound with MST-16, a derivative of bis(2,6-dioxopiperazine) structurally similar to ICRF-187, which is known to enhance the antitumor effects of some anthracyclines nih.gov. While synergistic cytotoxicity with MST-16 was observed for Adriamycin, therarubicin, and ME2303 in colon 26 cells, this compound, along with epirubicin (B1671505) and daunomycin, showed a combination index of less than 1.0 only in the lower fraction affected range, suggesting less pronounced synergistic interactions with MST-16 compared to other anthracyclines tested nih.gov.
Another preclinical study evaluated combinations including cyclophosphamide, Adriamycin, this compound, and 5-fluorouracil (B62378) against mouse leukemia L1210 and human breast cancer xenografts nih.gov. The combination of cyclophosphamide, this compound, and 5-fluorouracil was found to be most effective in these models, suggesting synergistic interactions between these agents nih.gov.
Combinations with Targeted Therapies Modulating Signaling Pathways
Combining this compound with targeted therapies that modulate specific signaling pathways involved in cancer cell growth, survival, or resistance offers another avenue for preclinical investigation. This approach aims to simultaneously attack cancer cells through different mechanisms, potentially overcoming resistance to single agents.
While specific detailed studies on this compound in combination with a wide range of targeted therapies were not extensively found in the provided search results, the general principle of combining DNA-damaging agents with targeted therapies is a well-established preclinical strategy worldscientific.com. Targeted therapies can modulate pathways involved in DNA damage response, cell cycle control, or survival signaling, potentially sensitizing cancer cells to the cytotoxic effects of this compound frontiersin.org. Preclinical studies with other agents have shown that combining chemotherapy with targeted therapies, such as CDK4/6 and MEK inhibitors, can demonstrate variable synergy in vitro depending on the cancer cell line biorxiv.org.
Enhanced Efficacy in Preclinical in vivo Tumor Models
Preclinical in vivo models, such as mouse and rat tumor models, are essential for evaluating the efficacy of drug combinations in a more complex biological setting that mimics the tumor microenvironment and systemic drug distribution nih.govaacrjournals.orgworldpreclinicaleurope.commurigenics.com. Studies using these models provide crucial data on tumor growth inhibition, regression, and effects on survival.
As mentioned earlier, the combination of cyclophosphamide, this compound, and 5-fluorouracil demonstrated superior effectiveness against mouse leukemia L1210 and human breast cancer xenografts in mice compared to other combinations tested, including one with Adriamycin instead of this compound nih.gov. This suggests that in this specific combination and against these tumor types, this compound contributed to enhanced antitumor activity in vivo nih.gov.
Another study comparing the activity of several anthracyclines and related agents, including this compound, against human ovarian cancer lines grown in nude mice, showed that this compound achieved greater than 50% growth inhibition in 2 out of 8 tumor lines tested researchgate.net. While this study primarily focused on single-agent activity, it provides a baseline for this compound's efficacy in vivo against ovarian cancer models, against which combination therapies could be compared.
The use of appropriate preclinical models, including xenograft and syngeneic models, is highlighted as critical for evaluating the efficacy of novel compounds and their combinations aacrjournals.orgworldpreclinicaleurope.commurigenics.com. These models allow for the assessment of tumor growth inhibition and can provide insights into the mechanisms of action and potential for overcoming resistance worldpreclinicaleurope.commurigenics.com.
Molecular Basis of Synergy and Overcoming Resistance in Combination Regimens
Understanding the molecular mechanisms underlying synergistic interactions and how combinations can overcome resistance is crucial for rational drug development. Synergy can arise from various mechanisms, including enhanced drug uptake, inhibition of drug efflux, targeting of parallel survival pathways, induction of apoptosis through convergent mechanisms, or modulation of the tumor microenvironment dovepress.comazolifesciences.comsrce.hr.
This compound, like other anthracyclines, can face resistance mechanisms such as increased drug efflux mediated by transporters like P-glycoprotein, alterations in topoisomerase II, increased DNA repair capacity, or enhanced detoxification systems researchgate.netdovepress.com. Combining this compound with agents that can counteract these resistance mechanisms is a key strategy.
For example, if a tumor exhibits resistance due to increased drug efflux, combining this compound with an efflux pump inhibitor could restore sensitivity. Similarly, combining this compound with inhibitors of DNA repair pathways might enhance the persistence of DNA damage, leading to increased cell death frontiersin.org.
While the provided search results did not offer detailed molecular mechanisms of synergy specifically for this compound combinations, the general principles observed with other anthracyclines and DNA-damaging agents are likely relevant. For instance, studies on other combinations have identified key proteins involved in DNA damage response, such as ATM, DNA-PKcs, and γH2AX, as playing crucial roles in the therapeutic efficacy of combination treatments . PARP1 has also been identified as playing a pivotal role in the outcomes of certain combination therapies .
Overcoming resistance in combination regimens can involve simultaneously targeting the pathways driving resistance or utilizing agents that are not substrates for the same resistance mechanisms dovepress.comazolifesciences.comsrce.hr. Preclinical studies investigating the molecular changes in cancer cells treated with this compound combinations, such as changes in gene expression or protein activity, would be essential to elucidate the mechanisms of synergy and resistance.
Advanced Research Methodologies and Analytical Approaches for Menogaril Studies
Omics Technologies in Menogaril Research
Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems and their responses to interventions like drug treatment. These approaches can elucidate the complex molecular changes induced by this compound at different levels.
Transcriptomic Profiling of this compound-Treated Cells
Transcriptomic profiling involves the study of the complete set of RNA transcripts produced by a cell or population of cells under specific conditions. This can reveal changes in gene expression patterns following this compound treatment, providing insights into affected cellular pathways and processes. While specific transcriptomic studies solely focused on this compound were not extensively found in the search results, research on other anthracyclines like doxorubicin (B1662922) has demonstrated the utility of transcriptomic profiling in understanding drug-induced cellular changes, including cardiotoxicity. nih.govfrontiersin.org These studies highlight how alterations in the transcriptome can trigger events like apoptotic cell death. nih.gov Applying similar methodologies to this compound could identify unique or shared transcriptional responses, shedding light on its specific biological effects. Transcriptome analysis can also be part of mutation identification processes in cancer research. google.com
Proteomic and Phosphoproteomic Analysis of Cellular Responses
Proteomics is the large-scale study of proteins, while phosphoproteomics specifically focuses on protein phosphorylation, a crucial post-translational modification involved in cellular signaling. Analyzing the proteome and phosphoproteome of this compound-treated cells can identify proteins and phosphorylation events that are altered in response to the compound. This can help in understanding the direct and indirect protein targets of this compound and the signaling cascades it affects.
Quantitative proteomics methodologies, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to compare protein abundance and phosphorylation levels across different experimental conditions. mdpi.comfrontiersin.orgembopress.orgplos.org This allows researchers to identify differentially regulated proteins and phosphorylation sites. For instance, studies on cellular responses to stimuli like irradiation have successfully used quantitative phosphoproteomics to decipher altered signaling pathways. nih.govnih.gov Applying these techniques to this compound research could reveal specific protein networks and phosphorylation events associated with its activity, potentially identifying biomarkers or key mediators of its effects. mdpi.comfrontiersin.orgembopress.orgplos.orgnih.govnih.govnih.gov Subcellular localization analysis within proteomic studies can also provide insights into where these protein changes occur within the cell. mdpi.comfrontiersin.org
Metabolomic Signatures Associated with this compound Activity
Metabolomics is the study of the complete set of small-molecule metabolites in a biological sample. Metabolomic profiling can capture the downstream effects of this compound on cellular metabolism, providing a functional readout of its activity. Changes in metabolite levels can indicate altered metabolic pathways, which may be related to the compound's mechanism of action or cellular resistance.
While direct metabolomic studies on this compound were not prominently featured in the search results, research on other chemotherapeutic agents and related conditions highlights the potential of this approach. nomuraresearchgroup.comresearchgate.netqueensu.caqueensu.ca For example, metabolomic profiling has been used to identify potential biomarkers of drug response and understand metabolic alterations associated with drug-induced toxicities, such as cardiotoxicity induced by anthracyclines like doxorubicin. researchgate.net Common changes in specific metabolites have been observed to correlate with certain mechanisms of action of drugs. nomuraresearchgroup.com Applying metabolomics to this compound could help identify specific metabolic signatures associated with its cellular effects, potentially revealing pathways involved in its efficacy or lack thereof, and aiding in the search for biomarkers of response.
Computational Chemistry and Structural Biology Applications
Computational approaches play a vital role in understanding the molecular interactions of compounds like this compound, predicting their behavior, and guiding the design of potential analogs.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a biological target (receptor), such as a protein. openaccessjournals.comimist.mamdpi.comnams-annals.in This method simulates the interaction between this compound and potential target molecules at the atomic level, providing insights into how the compound might bind and where the key interaction sites are located. openaccessjournals.comnams-annals.in Docking algorithms explore various conformations and orientations of the ligand within the receptor's binding site and use scoring functions to estimate the binding strength. openaccessjournals.commdpi.comnams-annals.in
Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of a molecular system. matlantis.comh-its.orglibretexts.orgepfl.chnih.gov MD simulations track the movement of atoms over time by solving classical equations of motion, providing dynamic information about the stability of the ligand-receptor complex and conformational changes that may occur upon binding. matlantis.comh-its.orglibretexts.org While specific studies on this compound using these techniques were not detailed, molecular docking and MD simulations are widely applied in drug discovery and understanding the interaction of small molecules with biological targets. openaccessjournals.comimist.mamdpi.comnams-annals.inh-its.orgnih.govfrontiersin.org These methods can help to characterize the behavior of this compound at the binding site of target proteins and elucidate fundamental biochemical processes. nams-annals.in
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds predictive models correlating the structural properties (descriptors) of a set of compounds with their biological activity. frontiersin.orgmdpi.com By analyzing the relationship between the chemical structure of this compound and its known biological effects, QSAR models can be developed to predict the activity of this compound analogs or other related compounds. frontiersin.orgmdpi.comresearchgate.net
In Silico Prediction of this compound-Related Biological Activity
In silico methods play a vital role in modern drug discovery and characterization, offering a cost-effective and efficient means to predict various properties of chemical compounds, including biological activity, pharmacokinetic characteristics, and potential toxicity. researchgate.netmdpi.comsemanticscholar.org These computational approaches leverage the relationship between the chemical structure of a molecule and its observed or predicted biological effects. researchgate.netmdpi.comscipublications.com
One common application of in silico methods is the prediction of biological activity spectra for drug-like compounds. Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structural formula of a compound to predict thousands of potential biological activities based on a vast training set of known pharmaceutical agents. mdpi.comsemanticscholar.org This can help prioritize compounds for further investigation and suggest potential therapeutic uses or off-target effects. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also widely used in silico techniques. researchgate.net These methods establish mathematical relationships between the physicochemical properties or structural descriptors of compounds and their biological activities or other properties. researchgate.netscipublications.com By analyzing a set of compounds with known activity, a predictive model can be built to estimate the activity of new or untested compounds, including analogues of existing drugs like this compound. researchgate.netscipublications.com
While specific in silico studies focusing solely on predicting this compound's biological activity spectrum or developing QSAR models specifically for this compound analogues were not prominently found in the search results, the principles and tools of in silico prediction are directly applicable to studying this compound. For instance, computational models based on physicochemical and structural properties can predict the biological characteristics of new compounds before their synthesis, which is highly relevant for the design and evaluation of this compound analogues. researchgate.net In silico methods can also be used to predict drug-drug interactions mediated by enzymes like cytochrome P450, which is important for understanding the metabolic fate and potential interactions of compounds like this compound. semanticscholar.org
The application of these methods to this compound could involve:
Predicting potential biological activities beyond its known anticancer effects.
Developing QSAR models to correlate structural modifications of this compound analogues with changes in potency or selectivity.
Simulating interactions with potential biological targets through molecular docking studies.
Predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
These in silico approaches can guide the synthesis and testing of new this compound derivatives, potentially leading to compounds with improved efficacy or reduced toxicity profiles.
Advanced in vitro and in vivo Preclinical Model Systems
Advanced preclinical model systems, including sophisticated in vitro and in vivo models, are crucial for evaluating the potential efficacy and mechanisms of action of compounds like this compound and its analogues. These models aim to better recapitulate the complex biological environment found in living organisms compared to traditional 2D cell cultures or simpler animal models.
High-Throughput Screening Methodologies for this compound Analogues
High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical compounds against specific biological targets or cellular assays. bmglabtech.comnih.govresearchgate.net HTS leverages automation, robotics, and miniaturization to perform millions of tests in a short period, significantly accelerating the identification of potential drug candidates, known as "hits" or "leads." bmglabtech.comnih.gov
The primary goal of HTS in the context of drug discovery is to identify compounds that exhibit a desired activity, such as inhibiting an enzyme, modulating a receptor, or killing cancer cells. bmglabtech.com This is typically achieved by developing an assay that can be performed in a miniaturized format, such as in multi-well plates, and is amenable to automated liquid handling and detection systems. bmglabtech.comnih.gov
HTS methodologies are highly relevant for the discovery and optimization of this compound analogues. Given that this compound is an anthracycline analogue with known anticancer activity, HTS could be applied to screen libraries of this compound derivatives or other chemical compounds for improved potency, selectivity, or altered mechanisms of action.
The application of HTS to this compound analogues could involve:
Cell-Based Assays: Screening analogues against panels of cancer cell lines, including 2D or 3D cultures (as discussed in Section 8.3.1), to identify compounds with enhanced cytotoxicity or activity against specific cancer subtypes. researchgate.net
Biochemical Assays: Developing assays to measure the interaction of this compound analogues with specific molecular targets, such as DNA (given that anthracyclines are known DNA intercalators) or enzymes involved in DNA repair or replication. researchgate.net
Phenotypic Screens: Screening analogues in assays that measure a specific cellular phenotype related to cancer, such as cell proliferation, apoptosis, or migration. researchgate.net
HTS allows for the rapid evaluation of a large number of synthesized or commercially available this compound analogues, helping to identify promising candidates for further, more detailed preclinical characterization. bmglabtech.comnih.gov While HTS primarily identifies "leads," further studies are required to assess other critical drug properties like toxicity and bioavailability. bmglabtech.comnih.gov The integration of HTS with in silico methods (Section 8.2.3) and more complex preclinical models (Sections 8.3.1 and 8.3.2) forms a powerful pipeline for the research and development of potentially improved this compound-based therapeutics.
Future Directions and Unexplored Research Avenues for Menogaril
Elucidation of Remaining Unknown Molecular Interactions and Off-Targets
Future research should focus on a comprehensive elucidation of all molecular targets and interactions of menogaril. This includes identifying specific DNA sequences or structures it preferentially interacts with, detailing the nature of its binding to tubulin and other cytoskeletal proteins, and exploring potential interactions with other cellular components or pathways. Understanding these interactions at a molecular level is crucial for predicting its effects, identifying potential off-target activities, and designing strategies to enhance its specificity and efficacy while minimizing unintended consequences. google.comgoogle.com Advanced techniques such as structural biology (e.g., cryo-EM, X-ray crystallography) of this compound in complex with its targets, combined with comprehensive omics approaches (e.g., proteomics, metabolomics) after this compound treatment, could provide deeper insights into its cellular pharmacology.
Development of this compound-Based Conjugates or Delivery Systems for Preclinical Exploration
The development of targeted delivery systems is a significant area in cancer therapy, aiming to deliver therapeutic agents specifically to tumor cells or the tumor microenvironment. googleapis.com Conjugating cytotoxic drugs to macromolecules or incorporating them into novel delivery systems can potentially improve their accumulation in tumors due to enhanced microvascular permeability and retention, and may also reduce systemic toxicity and overcome multidrug resistance. googleapis.comoaepublish.com
Given this compound's distinct properties, including its oral activity and potential for reduced cardiotoxicity compared to other anthracyclines, exploring the development of this compound-based conjugates or novel delivery systems for preclinical evaluation is a promising direction. sci-hub.senih.gov This could involve conjugating this compound to tumor-targeting antibodies, peptides, or polymers. googleapis.comoaepublish.com Liposomal formulations, nanoparticles, or other encapsulation strategies could also be investigated to improve its pharmacokinetic profile, enhance tumor-specific delivery, and potentially reduce exposure to healthy tissues. Preclinical studies utilizing advanced tumor models, such as patient-derived organoids and xenografts, would be essential to evaluate the efficacy and biodistribution of these novel formulations. oaepublish.com
Identification of Novel Strategies to Overcome this compound Resistance
The development of drug resistance is a major challenge in cancer chemotherapy, including with anthracycline-based treatments. researchgate.net While this compound has shown activity against some lymphoma cell lines resistant to other agents like cisplatin (B142131), vincristine, or cyclophosphamide, resistance mechanisms specific to this compound or shared with other anthracyclines that could limit its effectiveness warrant further investigation. nih.gov
Identifying the specific mechanisms by which cancer cells develop resistance to this compound is crucial for developing strategies to overcome it. This could involve investigating efflux pumps, alterations in drug metabolism, changes in DNA repair pathways, or modifications in its molecular targets like topoisomerase II or tubulin. nih.govresearchgate.netnih.gov Research should focus on identifying biomarkers of this compound resistance, which could help in patient selection for treatment. Furthermore, exploring combination therapies involving this compound and agents that target resistance pathways or have synergistic mechanisms of action could be a fruitful area of research. nih.gov Studies investigating the genetic and epigenetic changes associated with this compound resistance could also reveal novel therapeutic targets. researchgate.netfrontiersin.org
Potential Applications of this compound in Other Basic Biological Research Fields (e.g., Antibacterial Mechanisms, Gene Regulation)
Beyond its primary investigation as an antitumor agent, the unique chemical structure and molecular interactions of this compound suggest potential applications or utility in other basic biological research fields. As a derivative of nogalamycin (B1679386), an antitumor antibiotic, this compound's potential effects on bacterial systems could be explored. nih.govresearchgate.net While anthracyclines are primarily known for their anti-cancer activity, some have demonstrated antibacterial properties, often through mechanisms involving DNA interaction or topoisomerase inhibition, similar to their cytotoxic effects on cancer cells. frontiersin.orgtechnologynetworks.compreprints.org
Research could investigate this compound's activity against various bacterial strains, including those resistant to conventional antibiotics. Studies into its potential antibacterial mechanisms, such as its effects on bacterial DNA replication, transcription, or essential enzymes, could provide valuable insights into antibiotic resistance and the development of new antibacterial agents. frontiersin.orgtechnologynetworks.compreprints.orgmdpi.com
Furthermore, this compound's interaction with DNA and its influence on macromolecular synthesis suggest potential applications in studying gene regulation. nih.gov Its ability to cleave double-stranded DNA and potentially affect processes like transcription and replication could make it a useful tool for probing gene regulatory networks and DNA repair mechanisms in basic research settings. nih.govfrontiersin.org Investigating its impact on specific gene expression pathways or epigenetic modifications could reveal novel aspects of cellular biology. frontiersin.org
Q & A
Q. What is the primary mechanism of action of Menogaril, and how does it differ from other anthracyclines like doxorubicin?
this compound inhibits DNA topoisomerase II by stabilizing cleavable complexes, leading to DNA strand breaks and impaired replication/transcription . Unlike doxorubicin, which intercalates strongly into DNA, this compound exhibits weaker DNA binding affinity but induces pronounced DNA cleavage in intact cells . Additionally, this compound localizes predominantly in the cytoplasm and inhibits tubulin polymerization, contributing to cytotoxicity—a mechanism not observed with doxorubicin .
Q. What are the key pharmacokinetic properties of this compound that influence its experimental design in preclinical studies?
this compound’s pharmacokinetics are dose-dependent, with leukopenia as the primary dose-limiting toxicity. Preclinical studies recommend administering doses ≤140 mg/m² intravenously every 3–4 weeks to balance efficacy and toxicity . Its light sensitivity necessitates handling in light-tight environments and using freshly prepared solutions to avoid degradation . Researchers must also account for its prolonged half-life (24–48 hours) when designing repeated dosing schedules .
Q. How does this compound’s subcellular localization affect its cytotoxic activity, and what methodological considerations arise from this?
Cytoplasmic localization (60–70%) reduces this compound’s nuclear DNA targeting but introduces tubulin polymerization inhibition as a secondary mechanism . Methodologically, researchers should:
- Use immunofluorescence or fractionation assays to confirm subcellular distribution .
- Combine this compound with nuclear-targeting agents (e.g., topoisomerase inhibitors) to enhance efficacy .
- Monitor cytoskeletal changes (e.g., microtubule dynamics) in cytotoxicity assays .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s antitumor efficacy across clinical trials (e.g., prostate cancer vs. hematologic malignancies)?
Discrepancies arise from patient selection, dosing schedules, and tumor heterogeneity:
- In hormone-refractory prostate cancer, this compound showed no objective responses (median survival: 24 weeks) due to high baseline resistance .
- In hematologic malignancies (e.g., CLL), stable disease was observed but attributed to prior chemotherapy resistance in trial populations . Methodological recommendations:
- Stratify patients by prior treatment history and genetic biomarkers (e.g., topoisomerase II expression).
- Optimize dosing using pharmacodynamic markers (e.g., leukopenia severity) to individualize regimens .
Q. What experimental strategies are recommended to address this compound’s light sensitivity and stability in in vitro assays?
this compound degrades under light exposure, requiring:
- Preparation of drug solutions in dark conditions using amber vials .
- Validation of stability via HPLC or mass spectrometry before assays .
- Short-term incubation protocols (≤24 hours) to minimize degradation artifacts .
Q. What methodological approaches are used to evaluate this compound’s cardiotoxicity profile compared to traditional anthracyclines?
this compound’s reduced cardiotoxicity is assessed via:
- Gated blood pool scans : Ejection fraction monitoring in preclinical models, showing no significant decline at cumulative doses <1,400 mg/m² .
- Histopathological analysis : Less myocardial vacuolization vs. doxorubicin in animal models .
- Biochemical markers : Lower troponin-I elevation compared to doxorubicin-treated cohorts .
Key Data Contradictions and Resolutions
- Mechanistic divergence : While this compound’s cytotoxicity correlates with macromolecular synthesis inhibition , its topoisomerase II inhibition suggests DNA damage as the primary driver . Resolution: Use dual-reporter assays (e.g., DNA damage markers + protein synthesis inhibitors) to delineate mechanisms.
- Clinical efficacy : Limited activity in solid tumors vs. stable disease in hematologic cancers . Resolution: Investigate tumor-specific DNA repair pathways (e.g., BRCA status) to identify responsive subgroups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
